molecular formula C19H14ClNOS B2522540 (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 1164520-66-4

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No.: B2522540
CAS No.: 1164520-66-4
M. Wt: 339.84
InChI Key: LZBRVPQAZGBJMU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C19H14ClNOS and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic and Quantum Chemical Analysis : This compound has been extensively studied through spectroscopic methods such as FT-IR and FT-Raman, and quantum chemical calculations. Research shows it exhibits antifungal and antibacterial effects, with molecular docking used to identify its interaction with different proteins. The stability of the molecule arises from hyper-conjugative interactions as analyzed in natural bond orbital (NBO) studies (Viji et al., 2020).

  • Molecular Docking and Biological Effects : Studies have also focused on molecular docking and quantum chemical calculations to explore its biological effects. This includes analyzing its intramolecular charge transfer and molecular electrostatic potential, which are essential for understanding its reactivity and interaction with biological molecules (Viji et al., 2020).

  • Investigation of Vibrational Properties and Molecular Structure : Investigations into its vibrational properties and molecular structure using density functional theory (DFT) have been conducted. These studies provide insights into the charge distribution, reactivity sites, and potential biological activity of the molecule (Venil et al., 2021).

  • Synthesis and Structural Characterization : Research has also been conducted on the synthesis and structural characterization of related thiazole derivatives, highlighting their potential in various applications, including pharmacology (Kariuki et al., 2021).

  • Antimicrobial Activity Studies : Several studies have synthesized derivatives of this compound and evaluated their antimicrobial activities. This includes research on how these derivatives interact with pathogenic strains, contributing to the understanding of their potential as antimicrobial agents (Rajanarendar et al., 2009).

  • Molecular Docking with Cancer Proteins : There's also research focused on molecular docking studies using cancer proteins, providing valuable insights into the potential therapeutic applications of this compound in oncology (Shanmugapriya et al., 2022).

  • Anticancer and Antimicrobial Agent Synthesis : The compound and its derivatives have been studied for their potential as anticancer and antimicrobial agents. This includes exploring their structures and evaluating their efficacy against cancer cell lines and pathogenic microorganisms (Katariya et al., 2021).

  • Corrosion Inhibition Studies : In the field of materials science, derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors. This research is important for understanding how these compounds can protect metals from corrosion, particularly in harsh environments (Kaya et al., 2016).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS/c1-13-18(23-19(21-13)15-5-3-2-4-6-15)17(22)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBRVPQAZGBJMU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.